molecular formula C11H8N2O2 B1581657 2-(4-Nitrophenyl)pyridine CAS No. 4282-47-7

2-(4-Nitrophenyl)pyridine

Cat. No. B1581657
CAS RN: 4282-47-7
M. Wt: 200.19 g/mol
InChI Key: FNLTWLXKZQWUJZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)pyridine is a chemical compound with the linear formula C11H8N2O2 . It has a molecular weight of 200.199 . It is a pale yellow crystalline solid .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)pyridine consists of a pyridine ring attached to a nitrophenyl group . The InChI key for this compound is FNLTWLXKZQWUJZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-Nitrophenyl)pyridine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Chemical Synthesis

2-(4-Nitrophenyl)pyridine is a chemical compound that can be used in various chemical synthesis processes . Its unique structure makes it a valuable component in the creation of more complex molecules.

Pharmaceutical Research

This compound has been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These properties make it a potential candidate for drug development and pharmaceutical research.

Treatment of Cardiovascular Disorders

2-(4-Nitrophenyl)pyridine has been utilized in the treatment of cardiovascular disorders . Its specific properties could potentially contribute to the development of new treatments for these conditions.

Treatment of Type 2 Diabetes

This compound has also been used in the treatment of type 2 diabetes . It could potentially be used to develop new drugs or therapies for managing this condition.

Treatment of Hyperproliferative Disorders

2-(4-Nitrophenyl)pyridine has been used in the treatment of hyperproliferative disorders . This suggests that it could have potential applications in the field of oncology.

Material Science

Given its unique properties, 2-(4-Nitrophenyl)pyridine could potentially be used in material science research . It could contribute to the development of new materials with specific properties.

Safety and Hazards

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLTWLXKZQWUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332676
Record name 2-(4-Nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4282-47-7
Record name 2-(4-Nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromopyridine (650 μL), 4-nitrophenylboronic acid (1.479 g) and palladium tetrakistriphenylphosphine (391.5 mg) were added to a mixture of 40 mL of dimethoxyethane and 10 mL of 2.0 M aqueous potassium carbonate under an atmosphere of dry N2. The reaction mixture was heated at 95° C. overnight. The reaction mixture was then cooled to room temperature and diluted with water (200 mL). The resulting precipitate was collected, washed with water and air-dried. The dried material was purified using silica gel chromatography to give 1.40 g of 2-(4-nitrophenyl)pyridine.
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
1.479 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
391.5 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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